Deltarasin hydrochloride
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Overview
Description
Deltarasin (hydrochloride) is a small molecule inhibitor that targets the interaction between the KRAS protein and the prenyl-binding protein PDEδ. This compound has shown significant potential in disrupting KRAS signaling pathways, which are often implicated in various cancers, particularly pancreatic ductal adenocarcinoma .
Mechanism of Action
- Deltarasin hydrochloride is an inhibitor that specifically targets the interaction between KRAS (a proto-oncogene) and PDEδ (phosphodiesterase delta) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deltarasin (hydrochloride) involves multiple steps, including the formation of benzimidazole derivatives and their subsequent functionalization. The key steps include:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core.
Functionalization: The benzimidazole core is then functionalized with various substituents, including phenyl and piperidinyl groups, through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of Deltarasin (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: Deltarasin (hydrochloride) can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl and piperidinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Amines: Products formed from reduction of nitro groups.
Substituted Derivatives: Products formed from nucleophilic substitution reactions.
Scientific Research Applications
Deltarasin (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the KRAS-PDEδ interaction and its inhibition.
Biology: Employed in cell biology to investigate the role of KRAS in cell signaling and proliferation.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Comparison with Similar Compounds
Deltarasin Trihydrochloride: Another form of Deltarasin with similar inhibitory effects on KRAS-PDEδ interaction.
KRAS G12C Inhibitors: Compounds like MRTX849 and AMG 510 specifically target the KRAS G12C mutation.
PDEδ Inhibitors: Other inhibitors targeting PDEδ include Deltazinone and Pyridazinone derivatives.
Uniqueness: Deltarasin (hydrochloride) is unique due to its high affinity for the farnesyl-binding pocket of PDEδ and its ability to disrupt KRAS signaling effectively. This specificity makes it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNBDBVWCNENOV-XVYLPRMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440898-82-7 |
Source
|
Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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